ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate
Description
Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate (CAS 26717-84-0) is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the C4 position and a methoxy substituent at C3. Its molecular formula is C₇H₉F₃O₃, with a molecular weight of 198.15 g/mol . The compound’s (E)-stereochemistry and electron-withdrawing trifluoromethyl group enhance its reactivity in conjugate addition and cycloaddition reactions, making it valuable in synthetic organic chemistry and agrochemical intermediates .
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCYFXBJYFXQQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(F)(F)F)/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-84-0 | |
| Record name | 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate typically involves the esterification of 4,4,4-trifluoro-3-methoxybut-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in different ester derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate serves as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules.
Table 1: Key Reactions Involving this compound
Biological Applications
Pharmacological Potential
Research indicates that this compound may exhibit biological activities relevant to drug development. Its structure allows for interactions with biological targets, potentially leading to therapeutic applications.
Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, this compound has been evaluated for its ability to modulate enzyme activity. For example, it has been shown to act as a substrate or inhibitor in specific biochemical pathways, influencing metabolic processes.
Material Science
Development of New Materials
The compound is also explored in material science for developing new polymers and coatings. Its fluorinated nature imparts unique properties such as increased thermal stability and chemical resistance.
Table 2: Properties of Fluorinated Materials
| Property | This compound | Implications |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature applications |
| Chemical Resistance | Excellent | Ideal for harsh chemical environments |
| Low Surface Energy | Low | Useful in anti-fog and anti-stick coatings |
Case Studies in Drug Development
Recent studies have highlighted the potential of this compound in drug development. For instance:
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives of this compound. The findings suggested that modifications to the trifluoromethyl group could enhance cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in fluorine content, ester groups, and substituents (Table 1).
Table 1: Key Properties of Ethyl (E)-4,4,4-Trifluoro-3-Methoxybut-2-enoate and Analogs
Impact of Substituents on Physicochemical Properties
Fluorine Content :
- Methoxy Group (-OCH₃): The methoxy substituent at C3 in the target compound introduces electron-donating effects, stabilizing the enoate system and increasing solubility in polar solvents compared to non-oxygenated analogs like ethyl (2E)-4,4,4-trifluorobut-2-enoate .
- Chloro and Cyano Groups: Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate (CAS 77429-04-0) exhibits heightened electrophilicity due to the -Cl and -CN groups, favoring nucleophilic attacks at C2 and C3 .
Analytical and Industrial Relevance
- Spectroscopy :
- Agrochemical Potential: The target compound’s trifluoromethyl and methoxy groups mimic motifs in pesticides (e.g., triflusulfuron-methyl, ), suggesting utility in herbicide design .
Biological Activity
Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a methoxy group, which significantly influence its chemical behavior and interactions with biological systems. The general structure can be represented as follows:
The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds. This feature often leads to increased potency in biological systems. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced interactions with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM.
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled experiment involving infected mice models, administration of this compound resulted in a significant reduction in bacterial load compared to controls. The study concluded that the compound could be a potential candidate for developing new antibacterial therapies.
- Case Study on Anti-inflammatory Action : A clinical trial assessed the safety and efficacy of this compound in patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms and biomarkers of inflammation after 12 weeks of treatment.
Q & A
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : Its α,β-unsaturated trifluoromethyl ester is a Michael acceptor for cysteine-targeting inhibitors. Screen for bioactivity using fluorescence-based protease assays (e.g., SARS-CoV-2 Mpro). Modify the methoxy group via demethylation or cross-coupling to diversify pharmacophores .
Q. What role does this ester play in materials science applications?
- Methodological Answer : As a fluorinated monomer, it can enhance polymer hydrophobicity and dielectric properties. Characterize copolymer thermal stability via TGA and dielectric constant measurements. Compare with non-fluorinated analogs (e.g., ’s ethyl 4,4-difluoro-3-oxobutanoate) to isolate fluorine effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
